N1,N3-Bis(1-cyano-1-methylethyl)benzene-1,3-dicarboxamide
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Overview
Description
N1,N3-Bis(1-cyano-1-methylethyl)benzene-1,3-dicarboxamide is a chemical compound with the molecular formula C16H18N4O2 and a molecular weight of 298.346. This compound is characterized by the presence of two cyano groups and two carboxamide groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N1,N3-Bis(1-cyano-1-methylethyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 1-cyano-1-methylethylamine under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the compound.
Chemical Reactions Analysis
N1,N3-Bis(1-cyano-1-methylethyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The cyano and carboxamide groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1,N3-Bis(1-cyano-1-methylethyl)benzene-1,3-dicarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N3-Bis(1-cyano-1-methylethyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N1,N3-Bis(1-cyano-1-methylethyl)benzene-1,3-dicarboxamide can be compared with other similar compounds, such as:
N1,N3-Bis(1-isocyanato-1-methylethyl)benzene-1,3-dicarboxamide: This compound has isocyanate groups instead of cyano groups, leading to different reactivity and applications.
N1,N3-Bis(1-methylethyl)benzene-1,3-dicarboxamide: This compound lacks the cyano groups, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-N,3-N-bis(2-cyanopropan-2-yl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-15(2,9-17)19-13(21)11-6-5-7-12(8-11)14(22)20-16(3,4)10-18/h5-8H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJPDSWQEXYJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC(=CC=C1)C(=O)NC(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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